molecular formula C12H8O2S B12680504 Furan, 2,2'-(2,5-thiophenediyl)di- CAS No. 1665-29-8

Furan, 2,2'-(2,5-thiophenediyl)di-

Katalognummer: B12680504
CAS-Nummer: 1665-29-8
Molekulargewicht: 216.26 g/mol
InChI-Schlüssel: YTVIBEGICXWLGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of furan, 2,2’-(2,5-thiophenediyl)di- can be achieved through various methods. One common approach involves the reaction of 2,5-dibromothiophene with furan in the presence of a palladium catalyst. This method typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Furan, 2,2’-(2,5-thiophenediyl)di- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiophene rings .

Wissenschaftliche Forschungsanwendungen

Furan, 2,2’-(2,5-thiophenediyl)di- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which furan, 2,2’-(2,5-thiophenediyl)di- exerts its effects involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to changes in cellular processes. The specific pathways involved depend on the context in which the compound is used, such as in biological assays or material science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Furan, 2,2’-(2,5-thiophenediyl)di- is unique due to the presence of both furan and thiophene rings in its structure. This duality imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wider range of chemical reactions compared to simpler heterocycles .

Eigenschaften

CAS-Nummer

1665-29-8

Molekularformel

C12H8O2S

Molekulargewicht

216.26 g/mol

IUPAC-Name

2-[5-(furan-2-yl)thiophen-2-yl]furan

InChI

InChI=1S/C12H8O2S/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H

InChI-Schlüssel

YTVIBEGICXWLGM-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C2=CC=C(S2)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.